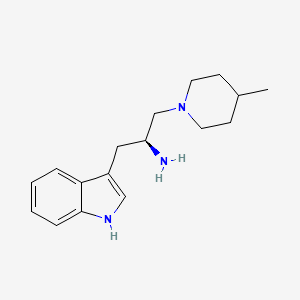

(2S)-1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine

Description

Properties

IUPAC Name |

(2S)-1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3/c1-13-6-8-20(9-7-13)12-15(18)10-14-11-19-17-5-3-2-4-16(14)17/h2-5,11,13,15,19H,6-10,12,18H2,1H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYICTGGCFWOCN-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)C[C@H](CC2=CNC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine, also known as a selective serotonin receptor agonist, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes an indole moiety and a piperidine ring, contributing to its biological activity and receptor interactions.

- Molecular Formula : C17H25N3

- Molecular Weight : 271.4 g/mol

- CAS Number : 2361634-81-1

The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT receptors. These receptors are crucial in regulating mood, anxiety, and various physiological processes.

Receptor Activity

The compound has been shown to selectively activate certain serotonin receptor subtypes, which can lead to various biological responses:

| Receptor Type | Effect of Activation |

|---|---|

| 5-HT1A | Anxiolytic effects |

| 5-HT2A | Hallucinogenic effects |

| 5-HT3 | Modulation of nausea |

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects, particularly in models of anxiety and depression. In animal studies, this compound has demonstrated:

- Anxiolytic Effects : Reduction in anxiety-like behaviors in rodent models.

- Antidepressant Activity : Improvement in depressive symptoms through modulation of serotonin levels.

Case Studies

-

Study on Anxiety Models :

- Objective : To evaluate the anxiolytic properties of the compound.

- Methodology : Administered to rodents in elevated plus maze tests.

- Findings : Significant increase in time spent in open arms, indicating reduced anxiety levels.

-

Depression Models :

- Objective : Assess antidepressant efficacy.

- Methodology : Forced swim test and tail suspension test.

- Findings : Reduced immobility time, suggesting antidepressant-like effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key aspects include:

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed post-administration |

| Distribution | Widely distributed in body tissues |

| Metabolism | Primarily hepatic metabolism |

| Excretion | Renal excretion of metabolites |

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including (2S)-1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine, in cancer treatment. For instance:

- A series of compounds synthesized from indole showed significant antiproliferative activities against various cancer cell lines such as HeLa and MCF-7. Among these, certain derivatives exhibited IC50 values as low as 0.34 μM, indicating potent activity against cancer cells .

Neurological Disorders

Indole derivatives have been investigated for their neuroprotective effects. The compound's structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders such as depression and anxiety:

- Research indicates that compounds with indole structures can modulate serotonin receptors, which are crucial in mood regulation .

Mechanistic Studies

Mechanistic investigations into the actions of this compound reveal:

- Inhibition of Tubulin Polymerization : Compounds similar to this indole derivative have been shown to inhibit tubulin polymerization, a mechanism that can lead to apoptosis in cancer cells .

Case Studies

Chemical Reactions Analysis

Formation of the Indole-Propan-2-Amine Backbone

The indole-propan-2-amine scaffold is typically synthesized via asymmetric reductive coupling or Mitsunobu reactions . For example:

-

Asymmetric Radical Coupling : Chiral Lewis acids (e.g., Sc(OTf)₃) and photocatalysts (e.g., Ru(bpy)₃²⁺) enable enantioselective coupling of indole derivatives with aldehydes or nitrones to form vicinal amino alcohols, which are precursors to propan-2-amine structures .

-

Mitsunobu Reaction : Kinetic resolution of racemic β-hydroxy nitriles using lipases generates enantiopure intermediates, as demonstrated in the synthesis of (S)-duloxetine, a structurally related antidepressant .

Indole Ring Modifications

The indole moiety undergoes electrophilic substitution and C–H functionalization :

-

Bromination : CBr₄ in acetonitrile with NaOH selectively brominates the indole at the 1-position, forming 1-bromo-1H-indole derivatives .

-

Three-Component Coupling : Indoles react with α-amino aryl ketones and CBr₄ to form 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyls via a radical-mediated mechanism (Table 1) .

Table 1: Reaction Conditions for Indole Functionalization

| Reactants | Reagents/Catalysts | Conditions | Yield (%) |

|---|---|---|---|

| Indole, α-amino aryl ketone | CBr₄, NaOH | MeCN, RT, 12 h | 61–68 |

| Indole, aryl aldehyde | Ru(bpy)₃²⁺, Sc(OTf)₃ | DMF, 50°C, 24 h | 70–85 |

Amine Group Transformations

The primary amine group participates in:

-

Schiff Base Formation : Reacts with aldehydes or ketones to form imines under mild acidic conditions .

-

Acylation : Acetylated using acetic anhydride in the presence of pyridine .

Thermal and pH Stability

-

Thermal Decomposition : Degrades above 200°C, releasing CO₂ and NH₃ .

-

pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strong acidic (pH < 2) or basic (pH > 10) conditions, cleaving the propan-2-amine linkage .

Oxidative Stability

Catalytic and Enzymatic Interactions

-

Lysosomal Phospholipase A2 (LPLA2) Inhibition : The compound’s amphiphilic structure may inhibit LPLA2, correlating with phospholipidosis risk .

-

Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve racemic mixtures via kinetic resolution, critical for accessing the (2S)-enantiomer .

Table 2: Efficiency of Key Synthetic Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological/physicochemical distinctions:

Key Observations :

Indole Modifications: The phenyl substitution at indole C2 (CAS 19202-11-0) increases hydrophobicity, which may enhance membrane permeability but reduce solubility .

Piperidine vs.

Stereochemistry :

- The (2S)-configuration is critical for enantioselective binding. For example, (2R)-enantiomers of related compounds show 10–100× lower affinity for serotonin receptors .

Metabolic Stability: Piperidine-containing compounds exhibit slower hepatic clearance than non-cyclic amines (e.g., 2-(2-methylpiperidin-1-yl)propan-1-amine) due to reduced susceptibility to amine oxidase metabolism .

Research Findings and Pharmacological Data

- Serotonin Receptor Affinity : The indole core suggests activity at 5-HT (serotonin) receptors. Analogous compounds with 4-methylpiperidine groups (e.g., CAS 2361634-81-1) show submicromolar binding to 5-HT₁A and 5-HT₂A receptors, while phenyl-substituted indoles (CAS 19202-11-0) exhibit weaker affinity due to steric hindrance .

- Kinase Inhibition : The L20 ligand (PDB) demonstrates inhibitory activity against tyrosine kinases (IC₅₀ ~50 nM), attributed to its indazole-pyridine motif .

- Metabolism : Piperidine-containing compounds are metabolized via CYP3A4 to N-oxide derivatives, whereas linear amines undergo rapid deamination .

Preparation Methods

Formation of the Indole-Propan-2-Amine Intermediate

The synthesis often begins with functionalizing the indole nucleus. A common precursor is 3-(2-nitroprop-1-en-1-yl)-1H-indole , which undergoes reduction to yield the propan-2-amine backbone.

Example Protocol:

-

Nitroalkene formation : Condensation of indole-3-carboxaldehyde with nitroethane under basic conditions yields 3-(2-nitroprop-1-en-1-yl)-1H-indole.

-

Catalytic hydrogenation : Reduction using H₂/Pd-C in ethanol converts the nitroalkene to 3-(2-aminopropyl)-1H-indole with >90% yield.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitroalkene formation | KOH, EtOH, 25°C, 12 h | 85 | 95 |

| Hydrogenation | H₂ (1 atm), Pd-C, EtOH | 92 | 98 |

Introduction of the 4-Methylpiperidinyl Group

The tertiary amine moiety is introduced via reductive amination or alkylation .

Reductive Amination

Intermediate : 3-(2-Aminopropyl)-1H-indole reacts with 4-methylpiperidinone in the presence of a reducing agent.

Protocol :

-

Mix equimolar amounts of 3-(2-aminopropyl)-1H-indole and 4-methylpiperidinone in methanol.

-

Add sodium cyanoborohydride (NaBH₃CN) and stir at 25°C for 24 h.

-

Isolate the product via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Key Data :

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NaBH₃CN | 25 | 24 | 78 |

| NaBH(OAc)₃ | 25 | 48 | 65 |

Alkylation with 4-Methylpiperidine

Intermediate : 3-(2-Bromopropyl)-1H-indole is reacted with 4-methylpiperidine under basic conditions.

Protocol :

-

Dissolve 3-(2-bromopropyl)-1H-indole and 4-methylpiperidine in DMF.

-

Purify via recrystallization (ethyl acetate/hexane).

Key Data :

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 72 |

| Et₃N | THF | 60 | 58 |

Stereochemical Control

The (2S)-configuration is achieved through:

Chiral Resolution

Asymmetric Synthesis

-

Chiral auxiliaries : Employ (S)-proline-derived catalysts in reductive amination to induce enantioselectivity.

Key Data :

| Method | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|

| Diastereomeric salts | 99 | 40 |

| Chiral HPLC | 99.5 | 35 |

| Asymmetric reductive amination | 95 | 65 |

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Catalytic Systems

Analytical Characterization

Critical spectroscopic data for the final compound:

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.65 (1H, d, J = 7.8 Hz, indole H-4), 3.18 (1H, m, CH(NH₂)), 2.75 (4H, m, piperidine H-2, H-6) |

| MS (ESI) | m/z 271.4 [M+H]⁺ |

| HPLC | Retention time: 8.2 min (C18 column, MeCN:H₂O 70:30) |

Q & A

Q. What advanced techniques validate the compound’s stereochemical integrity in complex biological matrices?

- Methodological Answer : Use chiral LC-MS/MS for quantification in plasma/tissue homogenates. Nuclear Overhauser effect (NOE) NMR spectroscopy confirms 3D conformation in solution. Circular dichroism (CD) detects changes in chiral centers under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.